

Health and Safety for 2,4-Dibromonaphthalen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dibromonaphthalen-1-amine

Cat. No.: B181722

[Get Quote](#)

Disclaimer: Specific health and safety data for **2,4-Dibromonaphthalen-1-amine** (CAS No. 20191-76-8) is limited in publicly available literature. This guide has been compiled using information from structurally related compounds, including brominated naphthalenes and aromatic amines. The recommendations herein should be treated as precautionary and used to inform a thorough risk assessment before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with **2,4-Dibromonaphthalen-1-amine** and related chemical classes.

Chemical Identification

Identifier	Data
Chemical Name	2,4-Dibromonaphthalen-1-amine
Synonyms	1-Amino-2,4-dibromonaphthalene
CAS Number	20191-76-8[1]
Molecular Formula	C ₁₀ H ₇ Br ₂ N
Molecular Weight	300.98 g/mol
Chemical Structure	(Structure not available in search results)

Hazard Identification and Classification

While a specific GHS classification for **2,4-Dibromonaphthalen-1-amine** is not available, a presumed classification can be inferred from related compounds like aromatic amines and brominated naphthalenes. Aromatic amines are a class of compounds with well-documented health hazards, including carcinogenicity and mutagenicity.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Many are readily absorbed through the skin.[\[2\]](#) Brominated aromatic compounds can cause skin, eye, and respiratory irritation.[\[6\]](#) For example, 2-Naphthylamine is classified as a known carcinogen (Carc. 1A), harmful if swallowed (Acute Tox. 4), and toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[\[7\]](#) 1,4-Dibromonaphthalene is known to cause skin and eye irritation and may cause respiratory irritation.[\[6\]](#)

Therefore, **2,4-Dibromonaphthalen-1-amine** should be handled as a substance with high potential toxicity.

Table 1: Presumed GHS Classification for **2,4-Dibromonaphthalen-1-amine**

Hazard Class	Hazard Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 4	Warning	H302: Harmful if swallowed [7]
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation [6]
Serious Eye Damage/Irritation	Category 2	Warning	H319: Causes serious eye irritation [6]
Carcinogenicity	Category 1A/1B	Danger	H350: May cause cancer [2] [7]
Specific Target Organ Toxicity	Category 3	Warning	H335: May cause respiratory irritation [6]
Hazardous to the Aquatic Environment, Long-term Hazard	Category 2	(No Signal Word)	H411: Toxic to aquatic life with long lasting effects [7]

This classification is extrapolated and should be confirmed by a qualified safety professional.

Toxicological Information

No specific toxicological studies were found for **2,4-Dibromonaphthalen-1-amine**. The primary health concerns are based on the known toxicology of aromatic amines. Aromatic amines as a class are linked to an increased risk of cancer, particularly bladder cancer.[\[2\]](#) They can be absorbed through the skin, gastrointestinal tract, and respiratory system.[\[2\]](#)

Table 2: Toxicological Data for a Related Compound (2-Naphthylamine)

Parameter	Value	Species	Reference
LD50, Oral	727 mg/kg	Rat	RTECS
Carcinogenicity	Group 1: Carcinogenic to humans	Human	IARC
Primary Hazard	Bladder Cancer	Human	[2]

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of **2,4-Dibromonaphthalen-1-amine**.

Table 3: Physical and Chemical Properties

Property	Value	Reference
Appearance	Yellow to brown solid	[1]
Melting Point	115 °C	[1]
Boiling Point	369.7 ± 27.0 °C (Predicted)	[1]
Density	1.902 ± 0.06 g/cm³ (Predicted)	[1]
Solubility	Data not available. Likely soluble in organic solvents.	
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	[1]

Experimental Protocols

As no specific experimental protocols for **2,4-Dibromonaphthalen-1-amine** were found, the following sections describe general best-practice methodologies for handling potentially hazardous aromatic amines and for conducting a chemical risk assessment.

General Protocol for Safe Laboratory Handling

This protocol outlines the minimum requirements for handling **2,4-Dibromonaphthalen-1-amine** in a research setting.

- Pre-Handling Preparation:
 - Conduct a thorough risk assessment for the planned experiment.
 - Read and understand the Safety Data Sheet (SDS) for this compound (if available) and for all other chemicals to be used.
 - Ensure a chemical fume hood is certified and functioning correctly.
 - Verify that an emergency shower and eyewash station are accessible and operational.
 - Prepare and label all necessary equipment and waste containers in advance.
- Personal Protective Equipment (PPE):
 - Don all required PPE before entering the laboratory and handling the chemical. This includes:
 - A properly fitted lab coat.
 - Chemical safety goggles and a face shield.^[8]
 - Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
 - Closed-toe shoes.
 - In case of handling powders or potential for aerosol generation, a NIOSH-approved respirator may be necessary.^[8]

- Chemical Handling:
 - All manipulations of **2,4-Dibromonaphthalen-1-amine**, including weighing, transferring, and preparing solutions, must be performed inside a chemical fume hood to prevent inhalation of vapors or dust.[9]
 - Use the smallest quantity of the chemical necessary for the experiment.
 - Use dedicated spatulas and glassware.
 - When making solutions, add the solid slowly to the solvent to avoid splashing.
- Waste Disposal:
 - All waste materials, including contaminated gloves, wipes, and disposable labware, must be disposed of as hazardous chemical waste.
 - Segregate waste streams according to institutional guidelines. Do not mix with incompatible waste.
 - Rinse contaminated glassware with an appropriate solvent inside the fume hood. The rinsate must be collected as hazardous waste.
- Post-Handling Procedures:
 - Decontaminate the work area within the fume hood.
 - Carefully remove PPE, avoiding contact with contaminated surfaces.
 - Wash hands thoroughly with soap and water after handling is complete.[8]

Protocol for Chemical Hazard and Risk Assessment

A risk assessment is mandatory before working with any new or hazardous chemical.

- Step 1: Hazard Identification:
 - Identify the chemical: **2,4-Dibromonaphthalen-1-amine**, CAS 20191-76-8.

- Gather all available safety information. Due to data scarcity, focus on the hazards of the chemical classes: aromatic amines and brominated naphthalenes.
- Identify potential hazards: Carcinogenicity, mutagenicity, acute toxicity (oral), skin/eye/respiratory irritation, and environmental toxicity.[2][6][7]
- Step 2: Exposure Assessment:
 - Identify all potential routes of exposure for the planned experiment (inhalation, dermal contact, ingestion, injection).
 - Determine who might be exposed (researchers, lab technicians).
 - Estimate the potential duration and frequency of exposure.
 - Evaluate the quantities of the chemical being used.
- Step 3: Risk Characterization:
 - Evaluate the likelihood and severity of harm based on the identified hazards and the planned experimental procedure.
 - Consider worst-case scenarios, such as spills or equipment failure.
- Step 4: Control Measures:
 - Based on the risk characterization, determine the necessary control measures using the hierarchy of controls:
 - Elimination/Substitution: Can a less hazardous chemical be used?
 - Engineering Controls: Use of a chemical fume hood is mandatory.[9] Additional controls like glove boxes may be considered for high-risk procedures.
 - Administrative Controls: Develop a Standard Operating Procedure (SOP), provide specific training, and restrict access to authorized personnel.

- Personal Protective Equipment (PPE): Specify the exact PPE required, as detailed in Table 5.

Exposure Scenarios and Controls

Table 4: First-Aid Measures

Exposure Route	First-Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Table 5: Exposure Controls and Personal Protective Equipment (PPE)

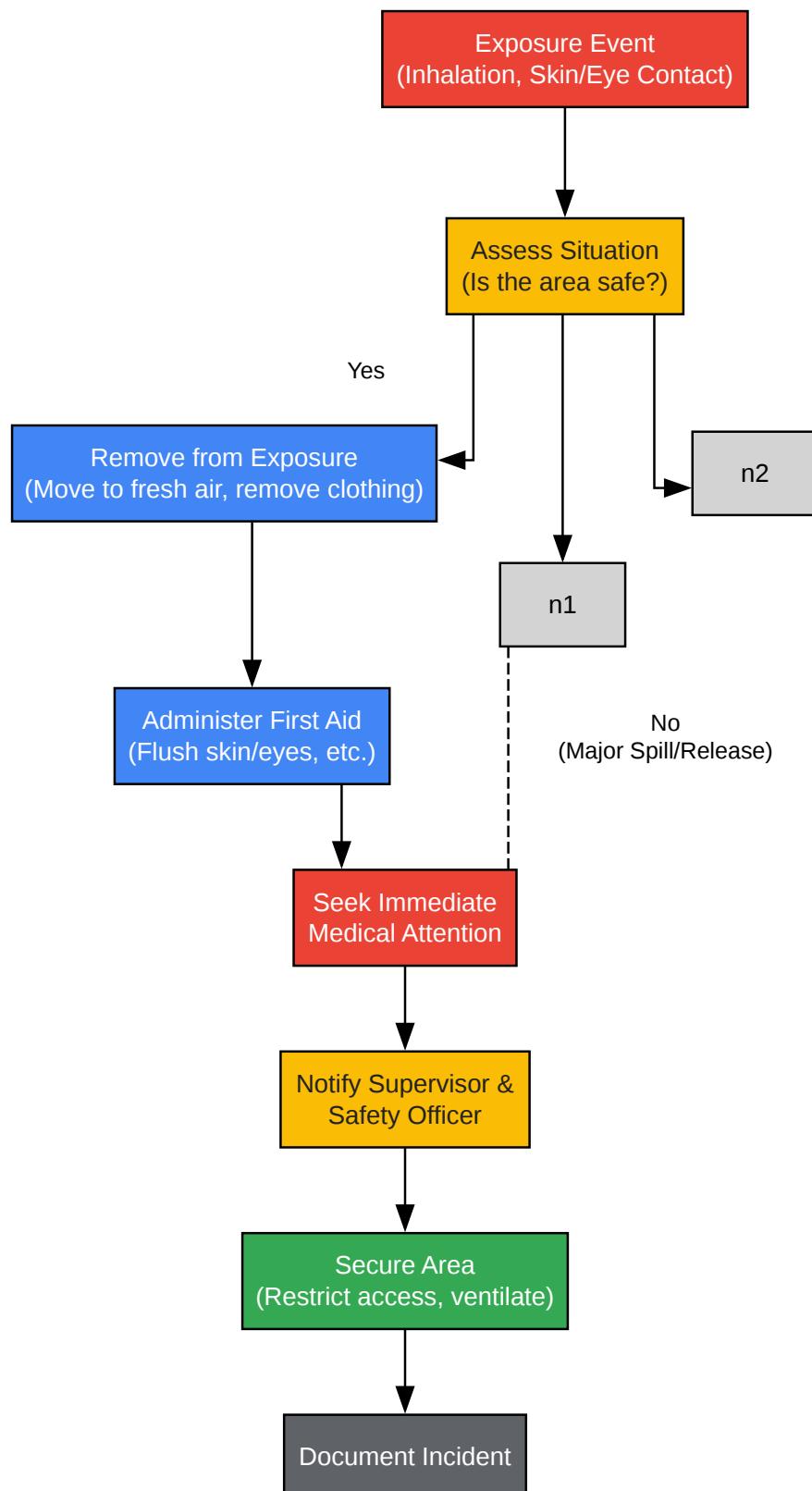
Control Type	Recommendation
Engineering Controls	Work in a well-ventilated area, exclusively within a certified chemical fume hood. [9] Ensure safety showers and eyewash stations are readily accessible.
Eye/Face Protection	Wear chemical safety goggles and a face shield. [8]
Skin Protection	Wear a lab coat and chemically resistant gloves (e.g., nitrile). Consider double-gloving. [8]
Respiratory Protection	Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of inhalation, especially when handling the solid powder. [8]
Hygiene Measures	Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [8]

Handling, Storage, and Spills

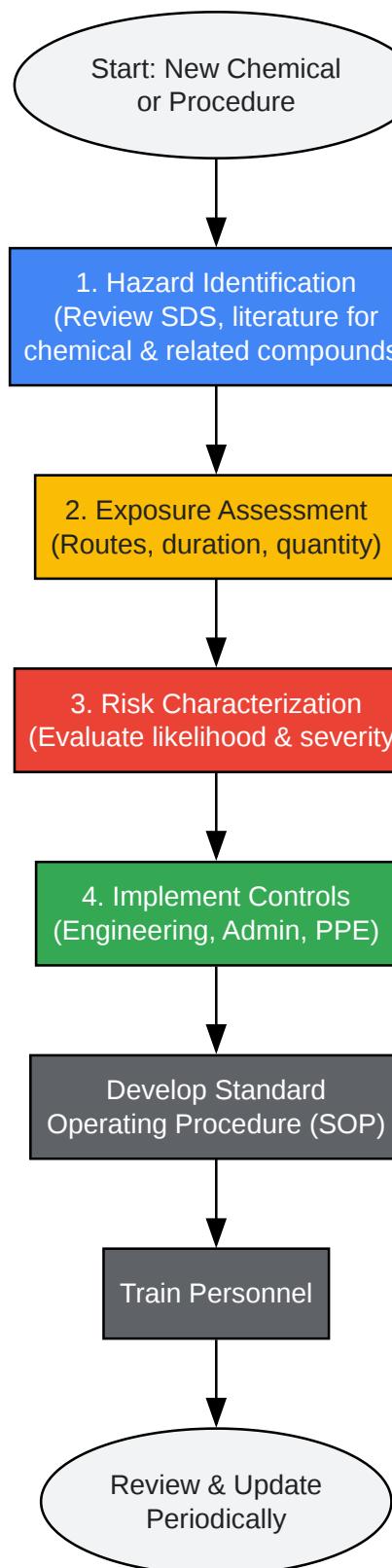
Safe Handling and Storage

- Handling: Handle in accordance with good industrial hygiene and safety practices.[\[12\]](#) Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[\[1\]](#)[\[9\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[9\]](#)

Accidental Release Measures


- Minor Spills:
 - Alert personnel in the immediate area and restrict access.
 - Ensure adequate ventilation (work within a fume hood if possible).

- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
- Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
[\[12\]](#)
- Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.


- Major Spills:
 - Evacuate the laboratory immediately.
 - Alert institutional safety personnel or the emergency response team.
 - Do not attempt to clean up a large spill without proper training and equipment.

Visualizations

The following diagrams illustrate standard workflows for safety procedures when handling hazardous chemicals.

[Click to download full resolution via product page](#)

Caption: Emergency Response Workflow for Chemical Exposure.

[Click to download full resolution via product page](#)

Caption: Chemical Safety Risk Assessment Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Amino-2,4-dibromonaphthalene CAS#: 20191-76-8 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [cabidigitallibrary.org](https://www.cabidigitallibrary.org) [cabidigitallibrary.org]
- 5. [bcpp.org](https://www.bcpp.org) [bcpp.org]
- 6. 1,4-Dibromonaphthalene | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. [diplomatacomercial.com](https://www.diplomatacomercial.com) [diplomatacomercial.com]
- 9. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 10. [international.skcinc.com](https://www.international.skcinc.com) [international.skcinc.com]
- 11. [scribd.com](https://www.scribd.com) [scribd.com]
- 12. [tri-iso.com](https://www.tri-iso.com) [tri-iso.com]
- To cite this document: BenchChem. [Health and Safety for 2,4-Dibromonaphthalen-1-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181722#health-and-safety-information-for-2-4-dibromonaphthalen-1-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com